molecular formula C6H10O2 B1458360 1-(Methoxymethyl)cyclopropane-1-carbaldehyde CAS No. 1097875-89-2

1-(Methoxymethyl)cyclopropane-1-carbaldehyde

Cat. No.: B1458360
CAS No.: 1097875-89-2
M. Wt: 114.14 g/mol
InChI Key: GDYUGWFFKOKCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methoxymethyl)cyclopropane-1-carbaldehyde (CAS 1097875-89-2) is a specialized cyclopropane derivative of significant interest in organic and medicinal chemistry. With a molecular formula of C6H10O2 and a molecular weight of 114.14 g/mol, this compound features a strained three-membered cyclopropane ring adorned with a methoxymethyl (-CH2OCH3) substituent and an aldehyde (-CHO) group . The ring strain of the cyclopropane moiety enhances the compound's reactivity, making it a valuable building block for constructing more complex molecular architectures. The methoxymethyl group provides electron-donating effects, which can modulate the electrophilicity of the aldehyde carbonyl . This compound serves as a versatile synthon and intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals . Its structural features make it highly valuable for nucleophilic addition reactions at the aldehyde group, allowing for the formation of alcohols or other functionalized derivatives. Furthermore, the unique properties of this compound and its analogs may also find applications in material science, for instance, in polymerization reactions to create novel materials with tailored properties . In pharmacological research, cyclopropane derivatives are key intermediates in the synthesis of bitopic ligands for G protein-coupled receptors (GPCRs) . For example, the trans-cyclopropylmethyl linker, a core structural element in this compound, has been strategically used to develop high-affinity and selective bitopic ligands for dopamine D2 and D3 receptors, which are important targets for neurological disorders . ATTENTION: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(methoxymethyl)cyclopropane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-8-5-6(4-7)2-3-6/h4H,2-3,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYUGWFFKOKCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Methoxymethyl)cyclopropane-1-carbaldehyde is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring with a methoxymethyl group and an aldehyde functional group. The molecular formula is C6H10O2C_6H_{10}O_2, and its structure can be represented as follows:

Structure Cyclic structure with methoxymethyl and aldehyde groups\text{Structure }\text{Cyclic structure with methoxymethyl and aldehyde groups}

Synthesis Methods

The synthesis of this compound can be achieved through several methodologies, including:

  • Cyclopropanation Reactions : Utilizing various reagents such as diazo compounds or alkenes under catalytic conditions.
  • Formylation Techniques : Applying methods like the Vilsmeier-Haack reaction to introduce the formyl group into the cyclopropane framework.

These synthetic approaches are crucial for obtaining the compound in sufficient purity for biological testing.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit antibacterial and antifungal properties. For instance, derivatives of cyclopropane structures have been evaluated for their efficacy against various microbial strains, suggesting that this compound may possess similar capabilities .

Cytotoxic Effects

Studies involving cyclopropane derivatives have demonstrated selective cytotoxicity against cancer cell lines. For example, certain phenylcyclopropane carboxamide derivatives showed significant inhibition of proliferation in human leukemia cell lines without affecting normal cells . This indicates a potential therapeutic application for this compound in oncology.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of the compound. Key features influencing activity include:

  • Functional Groups : The presence of the methoxymethyl and aldehyde groups may enhance interaction with biological targets.
  • Ring Strain : The inherent strain in the cyclopropane ring could contribute to reactivity and binding affinity to enzymes or receptors.

Research into related compounds has shown that modifications to these groups can significantly alter biological outcomes, emphasizing the need for further investigation into this compound's SAR.

Case Studies

Although direct case studies on this compound are scarce, insights can be drawn from related research:

  • A study on cyclopropane derivatives highlighted their potential as anti-inflammatory agents , suggesting that similar compounds may modulate inflammatory pathways effectively .
  • Another investigation revealed that certain cyclopropyl aldehydes exhibited neuroprotective effects , indicating possible applications in neurodegenerative diseases .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 1-(methoxymethyl)cyclopropane-1-carbaldehyde is as an intermediate in organic synthesis. It can facilitate the construction of more complex molecules from simpler precursors through various reactions:

  • Nucleophilic Additions : The aldehyde functional group can undergo nucleophilic attack, allowing for the formation of alcohols or other functional groups.
  • Reactivity with Electrophiles : The methoxymethyl group may participate in reactions with electrophiles, enhancing the compound's utility in synthesizing derivatives.

These reactions are significant for developing pharmaceuticals and other organic compounds, making this compound a valuable building block in synthetic chemistry.

While specific biological activity data for this compound is limited, similar compounds often exhibit interesting biological properties. Aldehydes can interact with biological systems through several mechanisms:

  • Enzyme Inhibition : Aldehyde groups may inhibit specific enzymes, potentially leading to therapeutic effects.
  • Modulation of Signaling Pathways : Compounds with aldehyde functionalities can influence cellular signaling pathways, suggesting potential pharmacological relevance.

Further research is necessary to elucidate the specific biological effects of this compound and its interactions within biological systems.

Material Science Applications

The unique properties of this compound may also extend to material science. Its ability to participate in polymerization reactions could lead to novel materials with tailored properties. The incorporation of this compound into polymer matrices may enhance mechanical strength or alter thermal properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Methoxymethyl)cyclopropane-1-carbaldehyde with structurally related cyclopropane carbaldehyde derivatives, highlighting key differences in substituents, molecular properties, and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Properties
This compound C₆H₁₀O₂ ~114 (estimated) Methoxymethyl (-CH₂OCH₃) Moderate electrophilicity; electron-donating group stabilizes aldehyde.
1-(Triisopropylsilyloxy)cyclopropanecarbaldehyde C₁₃H₂₄O₂Si 252.41 Triisopropylsilyloxy (-OSi(iPr)₃) Bulky protecting group; enhances steric hindrance, reduces aldehyde reactivity.
1-(Furan-2-ylmethyl)cyclopropane-1-carbaldehyde C₉H₁₀O₂ 150.17 Furan-2-ylmethyl Aromatic π-system increases solubility; potential for cross-coupling reactions.
1-(Fluoromethyl)cyclopropane-1-carbaldehyde C₅H₅FO 104.10 (estimated) Fluoromethyl (-CH₂F) Electron-withdrawing fluorine enhances aldehyde electrophilicity.
1-(Methylsulfanyl)cyclopropane-1-carbaldehyde C₅H₈OS 116.18 Methylsulfanyl (-SCH₃) Thioether acts as a leaving group; high reactivity in nucleophilic substitutions.
1-(Propan-2-yl)cyclopropane-1-carbaldehyde C₇H₁₂O 112.17 Isopropyl (-CH(CH₃)₂) Steric bulk reduces reaction rates at the aldehyde; liquid state at room temp.
1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde C₉H₉ClOS 200.69 3-Chlorothiophen-2-ylmethyl Chlorine and sulfur enhance polarity; potential for halogen bonding.

Substituent Effects on Reactivity

  • Electron-Donating Groups : The methoxymethyl group in the target compound donates electrons via resonance, reducing the aldehyde's electrophilicity compared to derivatives with electron-withdrawing groups (e.g., fluoromethyl ). This makes the compound less reactive toward nucleophiles like Grignard reagents but more stable under acidic conditions .
  • Steric Hindrance : Bulky substituents like triisopropylsilyloxy or isopropyl shield the aldehyde, slowing reactions such as nucleophilic addition. In contrast, the methoxymethyl group offers minimal steric hindrance, allowing faster reactions.

Preparation Methods

General Synthetic Strategies

The synthesis of 1-(Methoxymethyl)cyclopropane-1-carbaldehyde typically involves:

Cyclopropanation Approaches

Cyclopropane rings can be formed via cyclopropanation of alkenes or vinyl compounds using carbenoid reagents or halide precursors under basic conditions.

  • One approach involves cyclopropanation of stilbene derivatives or vinyl triflates, followed by functional group manipulations to install the methoxymethyl and aldehyde groups. For example, in a study on cyclopropane analogs, cyclopropanation of stilbene was followed by demethylation and installation of a methoxymethyl protecting group on the phenol, then further coupling and deprotection steps to yield the target compounds.

  • Alternatively, reaction of methoxymethyl-substituted alkyl halides with cyclopropanecarbaldehyde under basic conditions can be used. Strong bases such as sodium hydride or potassium tert-butoxide facilitate the formation of the cyclopropane ring and substitution of the methoxymethyl group.

Methoxymethyl Group Installation and Protection

  • The methoxymethyl (MOM) group is commonly used as a protecting group for hydroxyl functionalities and can be introduced by reaction of phenols or alcohols with chloromethyl methyl ether or related reagents.

  • In the synthesis of cyclopropane derivatives, the MOM group is often installed after cyclopropanation to protect phenolic hydroxyls or to introduce the methoxymethyl substituent on the cyclopropane ring.

  • Deprotection of the MOM group is typically achieved under acidic conditions to reveal the free hydroxyl or aldehyde group as needed.

Aldehyde Functional Group Formation

  • The aldehyde group on the cyclopropane ring can be introduced by oxidation of the corresponding alcohol or by direct formylation reactions.

  • In some synthetic sequences, aldehydes are obtained by oxidation of primary alcohol intermediates using reagents such as PCC (pyridinium chlorochromate), Dess-Martin periodinane, or Swern oxidation.

  • Alternatively, direct oxidation of cyclopropyl methyl intermediates or selective hydrolysis of protected intermediates can yield the aldehyde functionality.

Representative Preparation Method (Based on Literature)

Step Reaction Conditions Yield / Notes
1 Cyclopropanation of vinyl precursor (e.g., stilbene derivative) Carbenoid reagent (e.g., Simmons-Smith), Zn-Cu, CH2I2, or halide + base Moderate to good yields (~40-60%)
2 Installation of methoxymethyl protecting group Reaction with chloromethyl methyl ether or MOM-Cl, base (e.g., DIPEA), solvent (e.g., dichloromethane) High yields, protects phenol or alcohol
3 Functional group transformation to aldehyde Oxidation of alcohol intermediate using PCC or Swern oxidation Yields vary, typically 70-85%
4 Deprotection (if needed) Acidic conditions (e.g., dilute HCl) Clean removal of MOM group

Industrial and Scale-Up Considerations

  • Industrial synthesis may employ continuous flow reactors to optimize reaction times and yields, especially for cyclopropanation steps that can be hazardous or require strict control.

  • Purification techniques such as distillation, recrystallization, and chromatography are used to isolate the pure aldehyde product.

  • Reaction conditions are optimized to use readily available and inexpensive starting materials such as methacrylic acid derivatives, halides, or vinyl precursors.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents and Conditions Advantages Limitations
Cyclopropanation Reaction of vinyl or alkene precursors with carbenoid reagents or halides + base Zn-Cu/CH2I2 (Simmons-Smith), or halide + NaH/Kt-BuO Efficient ring formation, moderate yields Requires careful control, sensitive reagents
Methoxymethyl Group Installation Protection of hydroxyl groups or direct substitution MOM-Cl, base, organic solvent Protects reactive groups, improves solubility Additional steps for protection/deprotection
Aldehyde Formation Oxidation of alcohol intermediates or direct formylation PCC, Swern oxidation, or selective hydrolysis High selectivity for aldehyde Sensitive to overoxidation
Purification Chromatography, distillation, crystallization Silica gel, solvent systems High purity product Time-consuming, solvent use

Research Findings and Analytical Data

  • The purity of synthesized this compound is typically confirmed by 1H NMR and 13C NMR spectroscopy , showing characteristic chemical shifts for the cyclopropane ring protons and aldehyde proton (~9-10 ppm).

  • Mass spectrometry (HRMS) confirms molecular weight and molecular formula.

  • Infrared spectroscopy (IR) shows a strong aldehyde C=O stretch near 1700 cm⁻¹.

  • Yields reported in literature for multi-step syntheses range from 40% to 75%, depending on starting materials and purification methods.

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring integrity (e.g., characteristic δ 1.2–1.8 ppm for ring protons) and aldehyde proton (δ 9.5–10.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities; requires single crystals grown via slow evaporation in hexane/EtOAc .

How does the methoxymethyl group influence the compound’s reactivity in nucleophilic addition reactions?

Advanced Research Question
The methoxymethyl group:

  • Steric Effects : Hinders nucleophile access to the aldehyde, reducing reaction rates. Use bulky nucleophiles (e.g., Grignard reagents) with THF as a solvent to enhance selectivity .
  • Electronic Effects : The electron-donating methoxy group stabilizes transition states in aldol condensations. Optimize pH (e.g., 8–10) for enolate formation .
    Experimental Design :
  • Compare reaction kinetics with/without methoxymethyl substituents using UV-Vis or in-situ IR monitoring .

What are the potential biological applications of this compound, and how can its activity be validated?

Basic Research Question

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution (MIC assays) .
  • Anti-inflammatory Studies : Measure COX-2 inhibition using ELISA kits and compare to NSAIDs like ibuprofen .
    Validation Steps :
  • Perform cytotoxicity assays (e.g., MTT on HEK-293 cells) to rule off-target effects .

What computational methods are suitable for predicting the stereochemical outcomes of reactions involving this compound?

Advanced Research Question

  • DFT Calculations : Use Gaussian or ORCA to model transition states and predict enantioselectivity (e.g., B3LYP/6-31G* basis set) .
  • MD Simulations : Study solvent effects on reaction pathways (e.g., explicit water models in GROMACS) .
    Data Interpretation :
  • Compare computed NMR chemical shifts (e.g., via ACD/Labs) with experimental data to validate models .

How can researchers mitigate challenges posed by the cyclopropane ring’s strain in synthetic applications?

Advanced Research Question

  • Ring-Stabilizing Strategies :
    • Use electron-withdrawing groups (e.g., aldehydes) to delocalize ring strain .
    • Avoid strong acids/bases; opt for mild conditions (e.g., pH 6–8 in aqueous reactions) .
      Case Study :
  • In Diels-Alder reactions, employ Lewis acids (e.g., BF₃·Et₂O) to stabilize strained intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Methoxymethyl)cyclopropane-1-carbaldehyde
Reactant of Route 2
1-(Methoxymethyl)cyclopropane-1-carbaldehyde

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